molecular formula C15H16N2O4 B12522653 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid

4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid

Cat. No.: B12522653
M. Wt: 288.30 g/mol
InChI Key: IJHRDTQNSVYBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid is a chemical compound that belongs to the class of isoquinoline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group at the 6-position of the isoquinoline ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microreactor systems for the direct introduction of the tert-butoxycarbonyl group has also been developed .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

    Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol.

    Coupling Reactions: Carbodiimides like EDCI or DCC, often in the presence of coupling agents like DMAP.

Major Products

    Substitution Reactions: Boc-protected isoquinoline derivatives.

    Deprotection Reactions: Free amino isoquinoline carboxylic acids.

    Coupling Reactions: Amides or esters of isoquinoline carboxylic acids.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amino group can interact with molecular targets such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-8-16-7-10-5-4-9(13(18)19)6-11(10)12/h4-8H,1-3H3,(H,17,20)(H,18,19)

InChI Key

IJHRDTQNSVYBMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.